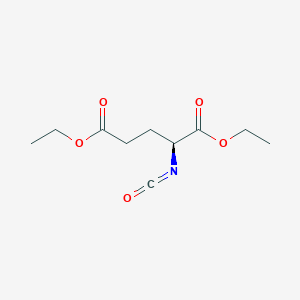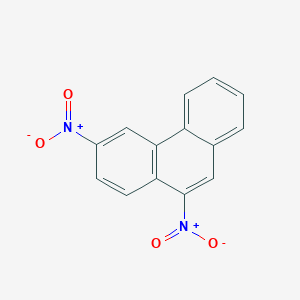
3,10-Dinitrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10-Dinitrophenanthrene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform. This compound has attracted the attention of researchers due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,10-Dinitrophenanthrene is not fully understood. However, it is believed to act as a potent electrophile that can react with various nucleophiles such as DNA, proteins, and lipids. This can lead to the formation of adducts that can cause DNA damage, oxidative stress, and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,10-Dinitrophenanthrene have been studied in various in vitro and in vivo models. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types. In animal models, it has been shown to cause liver and kidney damage, as well as lung inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,10-Dinitrophenanthrene in lab experiments are its high purity and stability, which make it easy to handle and store. However, its low solubility in water and high toxicity can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3,10-Dinitrophenanthrene. One direction is to study its potential applications in the field of organic electronics, where it can be used as a dopant in organic semiconductors to improve their performance. Another direction is to study its potential use as a marker for the identification of 3,10-Dinitrophenanthrene in contaminated soils and water. Additionally, more studies are needed to understand its mechanism of action and its potential health effects in humans.
Méthodes De Synthèse
The synthesis of 3,10-Dinitrophenanthrene can be achieved through several methods. One of the most common methods is the nitration of phenanthrene using a mixture of nitric acid and sulfuric acid. The reaction occurs at high temperatures and yields 3,10-Dinitrophenanthrene as the major product. Another method involves the oxidation of 3-nitrophenanthrene using potassium permanganate, which leads to the formation of 3,10-Dinitrophenanthrene.
Applications De Recherche Scientifique
3,10-Dinitrophenanthrene has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a dopant in organic semiconductors to improve their charge transport properties. In the field of materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In the field of environmental science, it has been used as a marker for the identification of 3,10-Dinitrophenanthrene in contaminated soils and water.
Propriétés
Numéro CAS |
159092-73-6 |
|---|---|
Nom du produit |
3,10-Dinitrophenanthrene |
Formule moléculaire |
C14H8N2O4 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
3,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16(19)20/h1-8H |
Clé InChI |
DQBMGNWHYUFBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
159092-73-6 |
Synonymes |
3,10-DINITROPHENANTHRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



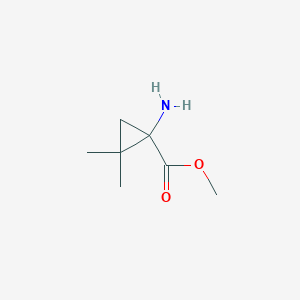
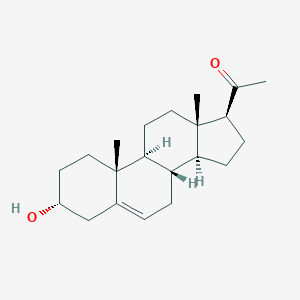
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

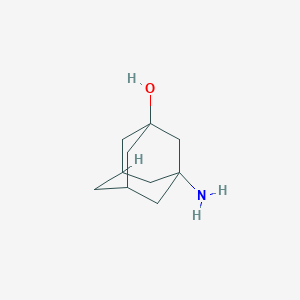
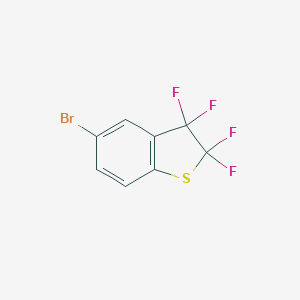
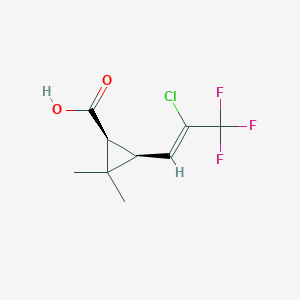
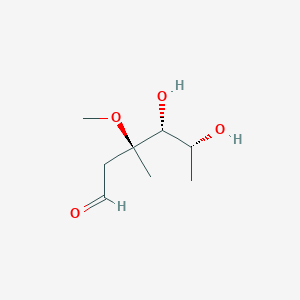
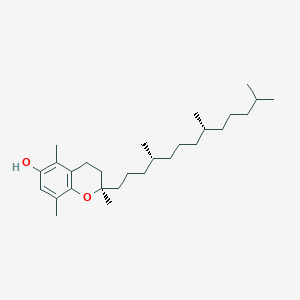
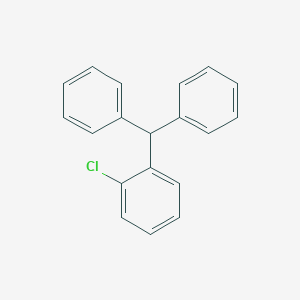
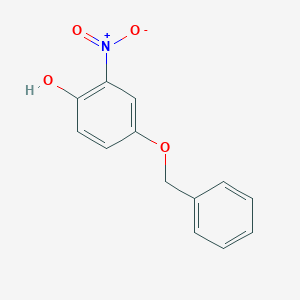
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
